Molecular Formula Isomerism: Target Compound vs. ADX-47273 (mGluR5 PAM)
The target compound shares the exact molecular formula C20H17F2N3O2 (MW 369.4) with ADX-47273 (CAS 851881-60-2), a well-characterized positive allosteric modulator of mGluR5 with an EC50 of 0.17 μM [1]. However, ADX-47273 is a piperidine-oxadiazole hybrid, whereas the target compound is a quinoline-benzamide hybrid. This constitutional isomerism results in fundamentally different pharmacophores: the target compound's 2,6-difluorobenzamide and 8-aminoquinoline moieties are characteristic of zinc-binding HDAC inhibitors, while ADX-47273's oxadiazole-piperidine scaffold targets a GPCR allosteric site. No direct cross-target activity data are available, but this isomer comparison underscores that same-formula compounds can exhibit orthogonal biological profiles [1].
| Evidence Dimension | Molecular formula identity with divergent biological annotation |
|---|---|
| Target Compound Data | C20H17F2N3O2; MW 369.4; quinoline-benzamide scaffold; no published target activity data |
| Comparator Or Baseline | ADX-47273 (CAS 851881-60-2): C20H17F2N3O2; MW 369.4; piperidine-oxadiazole scaffold; mGluR5 PAM EC50 = 0.17 μM |
| Quantified Difference | Structural isomerism; predicted biological targets differ (HDAC vs. mGluR5); no quantitative activity cross-comparison available |
| Conditions | Chemical structure comparison based on PubChem records; ADX-47273 activity from cell-based calcium mobilization assay |
Why This Matters
Procurement for HDAC-focused programs must verify that the purchased isomer is the quinoline-benzamide and not the oxadiazole isomer, as the biological annotation is entirely scaffold-dependent.
- [1] PubChem CID 49678167 (target compound) and PubChem CID 11524118 (ADX-47273). Comparative molecular formula and structural annotation. National Center for Biotechnology Information. View Source
